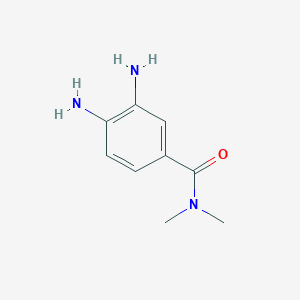

3,4-diamino-N,N-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-diamino-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXIZQSFJBDAAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Diamino N,n Dimethylbenzamide and Analogues

Strategies for Amide Bond Formation in Substituted Benzamides

The creation of the amide linkage in substituted benzamides like 3,4-diamino-N,N-dimethylbenzamide is a fundamental step in its synthesis. Both traditional and contemporary catalytic methods are employed to achieve this transformation efficiently.

Classic Condensation Approaches

Conventional methods for forming amide bonds typically involve the reaction of a carboxylic acid with an amine. researchgate.net To facilitate this reaction, the carboxylic acid is often activated by converting it into a more reactive derivative, such as an acid chloride or an anhydride (B1165640). acs.org For the synthesis of N,N-dimethylbenzamides, a common approach is the reaction of the corresponding benzoyl chloride with dimethylamine (B145610). cbijournal.com These methods, while robust, can sometimes require harsh conditions and may generate stoichiometric amounts of waste products. acs.org The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) represents another classic strategy, though these are substrate-specific and required in stoichiometric amounts. mdpi.com

A specific example of a classic condensation approach is the synthesis of N,N-dimethylbenzamide from benzoyl chloride, which has been reported to proceed with a high yield of 97%. cbijournal.com Another route involves the reaction of isatoic anhydride with dimethylamine gas in methanol (B129727), which, after returning to room temperature and stirring for four hours, yields the target compound. google.com

Catalytic Amidation Techniques

Modern synthetic chemistry has seen the development of various catalytic techniques for amide bond formation, offering milder reaction conditions and improved atom economy. These methods often involve transition metal catalysts that facilitate the direct coupling of carboxylic acids and amines or utilize alternative starting materials.

Catalytic systems for amidation include those based on iridium, copper, and nickel. For instance, iridium(III) catalysis has been effectively used for the ortho-C–H bond amidation of benzamides using sulfonyl azides as the amino source. rsc.orgrsc.org This method demonstrates good functional group tolerance and provides moderate to excellent yields. rsc.org Another iridium-catalyzed approach utilizes phosphoryl azides as the amidation reagents in ionic liquids, offering a relatively green and efficient route to phosphoramides. sioc-journal.cn

Copper-catalyzed systems have also been developed for amidation reactions. Copper(II) acetate (B1210297) has been shown to promote the ortho-C(sp2)–H amidation of 8-aminoquinoline (B160924) benzamide (B126) with acyl azides. acs.org Interestingly, the selective formation of either aroyl or acetyl amides can be controlled by the catalyst loading. acs.org Furthermore, a copper(I) chloride-catalyzed system has been developed for the oxidative cleavage of the C(CO)–C(alkyl) bond to generate N-substituted benzamides. bohrium.com

Nickel(II) pincer complexes have been demonstrated as effective catalysts for the dehydrogenative C–N cross-coupling of aryl aldehydes with both primary and secondary amines to form benzamides. mdpi.com This process operates at room temperature and shows selectivity for the oxidative amidation of aryl aldehydes. mdpi.com

Table 1: Overview of Catalytic Amidation Techniques for Benzamides

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Iridium(III) / AgNTf₂ | Benzamides and Sulfonyl Azides | Ortho-selective C–H amidation; mild conditions. | rsc.orgrsc.org |

| Iridium(III) | Benzamides and Phosphoryl Azides | Direct C–H bond amidation in ionic liquids. | sioc-journal.cn |

| Copper(II) Acetate | 8-Aminoquinoline Benzamide and Acyl Azides | Selective formation of aroyl or acetyl amides based on catalyst loading. | acs.org |

| Copper(I) Chloride | Phenylacetic Acids and Primary Amines | Oxidative cleavage of C(CO)–C(alkyl) bond. | bohrium.com |

| Nickel(II) Pincer Complex | Aryl Aldehydes and Amines | Dehydrogenative C–N cross-coupling at room temperature. | mdpi.com |

Installation of Amino Functionalities on the Aromatic Core

The introduction of the two amino groups at the 3 and 4 positions of the benzene (B151609) ring is a critical transformation in the synthesis of this compound. This is most commonly achieved through the reduction of nitro group precursors.

Reductive Methods for Nitro Precursors

The reduction of aromatic nitro compounds is a widely used and effective method for preparing aromatic amines. csjmu.ac.in For the synthesis of this compound, the corresponding 3,4-dinitrobenzamide (B149731) would be the logical precursor. Several reducing agents and catalytic systems are available for this transformation.

Common methods for the reduction of dinitro aromatic compounds include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), Raney Nickel, or platinum, with hydrogen gas or a hydrogen source like hydrazine (B178648) hydrate (B1144303). researchgate.netsciencemadness.org For example, the reduction of dinitro compounds using hydrazine hydrate catalyzed by zinc, Raney Nickel, or Pd/C is highly efficient for both aliphatic and aromatic derivatives. researchgate.net Another established method is the use of metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl). csjmu.ac.insciencemadness.org Tin(II) chloride is also a viable reducing agent for this purpose. sciencemadness.org

Electrochemical methods have also been explored for the reduction of dinitro compounds. For instance, the cathodic reduction of 4,4′-dinitrodibenzyl to the corresponding diamine has been achieved in high yield using a titanium oxysulfate mediator. acs.org Selective reduction of one nitro group in a dinitro compound can be achieved using ammonium (B1175870) sulfide. csjmu.ac.in

Table 2: Common Reagents for the Reduction of Aromatic Dinitro Compounds

| Reducing Agent/System | Typical Conditions | Notes | Reference |

|---|---|---|---|

| H₂ with Ni, Pt, or Pd catalyst | Catalytic hydrogenation | Widely used industrial method. | csjmu.ac.in |

| Hydrazine Hydrate with Zn, Raney Ni, or Pd/C | Catalytic transfer hydrogenation | Efficient for aromatic nitro compounds. | researchgate.net |

| Sn or Fe with HCl | Acidic medium | Classic laboratory method. | csjmu.ac.insciencemadness.org |

| SnCl₂ | Ethanol or Ethyl Acetate | Effective for nitro group reduction. | sciencemadness.org |

| Ammonium Sulfide | - | Used for selective reduction of one nitro group. | csjmu.ac.in |

| Electrochemical Reduction | With mediators like TiOSO₄ | Can offer high yields and selectivity. | acs.org |

Amination Approaches

Direct amination of an aromatic C-H bond represents a more atom-economical approach to installing amino functionalities. While less common for the synthesis of vicinal diamines like the target compound, various methods for direct amination have been developed.

Transition metal-catalyzed C-H amidation has emerged as a powerful tool. For example, iridium-catalyzed ortho-selective C-H amidation of benzamides can introduce an amino group at a specific position. rsc.orgrsc.org Similarly, electrochemical methods are being developed for direct C(sp3)–H amidation, which could potentially be adapted for aromatic systems. nih.govacs.org Another approach is the ammonolysis of aryl halides, where a halogenated precursor is treated with ammonia, often in the presence of a copper salt at high temperature and pressure. csjmu.ac.in The presence of electron-withdrawing groups, such as a nitro group, ortho or para to the halogen can facilitate this reaction under milder conditions. csjmu.ac.in

Multi-Step Synthesis Pathways from Precursors

The synthesis of this compound from simple precursors typically involves a multi-step sequence that combines the formation of the amide bond and the introduction and subsequent reduction of the amino functionalities. A logical and common synthetic route would start from a substituted benzoic acid.

One plausible pathway begins with 3,4-dinitrobenzoic acid. The synthesis would proceed as follows:

Amide Formation: The 3,4-dinitrobenzoic acid is first converted to its more reactive acid chloride derivative using a reagent like thionyl chloride. This is followed by a reaction with dimethylamine to form 3,4-dinitro-N,N-dimethylbenzamide.

Reduction: The dinitro compound is then reduced to the target this compound. This reduction can be carried out using one of the methods described in section 2.2.1, such as catalytic hydrogenation with Pd/C and hydrogen gas or using a metal-acid system like Sn/HCl.

An alternative sequence could involve the formation of the amide first, followed by nitration. For instance, one could start with N,N-dimethylbenzamide and then introduce the two nitro groups at the 3 and 4 positions through a nitration reaction, typically using a mixture of nitric acid and sulfuric acid. However, controlling the regioselectivity of the nitration to obtain the desired 3,4-dinitro isomer can be challenging.

A documented synthesis of the related compound 3,4-diaminobenzamide (B1628765) starts from 3,4-diaminobenzonitrile (B14204). chemicalbook.com In this process, a solution of 3,4-diaminobenzonitrile in concentrated sulfuric acid is stirred at room temperature. The addition of water and subsequent neutralization and extraction yield 3,4-diaminobenzamide. chemicalbook.com This suggests that if 3,4-diamino-N,N-dimethylbenzonitrile were available, a similar hydrolysis could potentially yield the target compound.

Pathways Involving Substituted Benzoic Acids

A primary route to this compound begins with a suitably substituted benzoic acid precursor. A common starting material is 3,4-diaminobenzoic acid, which can be converted to the corresponding N,N-dimethylamide. The synthesis of 3,4-diaminobenzoic acid itself can be accomplished from precursors like 3,4-diaminobenzonitrile. In one method, 3,4-diaminobenzonitrile is treated with concentrated sulfuric acid at room temperature. The reaction mixture is then neutralized to a pH of 10 with aqueous sodium hydroxide (B78521) and extracted with ethyl acetate to yield 3,4-diaminobenzamide. chemicalbook.com This intermediate can then be further manipulated to introduce the N,N-dimethyl groups.

Alternatively, the synthesis can start from a nitro-substituted benzoic acid. For instance, the synthesis of related compounds like 2-amino-5-chloro-N,3-dimethylbenzamide begins with methyl 3-methyl-2-nitrobenzoate. This starting material is reacted with methylamine (B109427) to form the corresponding benzamide, followed by the reduction of the nitro group to an amino group using iron powder in an acidic aqueous medium.

Another approach involves the use of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids. These compounds are synthesized by coupling a free diaminobenzoic acid with Fmoc-amino acids, a process that can yield pure products in high yields (40-94%) often without the need for extensive purification beyond precipitation. nih.gov

The table below summarizes a selection of synthetic pathways starting from substituted benzoic acids.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3,4-Diaminobenzonitrile | i) conc. H₂SO₄, rt, overnight; ii) 4 M NaOH (aq), EtOAc extraction | 3,4-Diaminobenzamide | 70 | chemicalbook.com |

| 3,4-Diaminobenzoic acid | i) Fmoc-amino acid, DMF, 0 °C to rt; ii) Water | 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids | 40-94 | nih.gov |

| [¹³C₆]Aniline | Six-step synthesis including formation of a differentially protected 3,4-diaminobenzonitrile and subsequent hydrolysis | [¹³C₆]3,4-Diaminobenzoic Acid | Not specified | usm.edu |

Routes from Isatoic Anhydride Derivatives

Isatoic anhydride and its derivatives are versatile starting materials for the synthesis of aminobenzamides. The reaction of isatoic anhydride with amines leads to the formation of 2-aminobenzamides. nih.gov For the synthesis of N,N-dimethylbenzamide analogues, isatoic anhydride can be reacted with dimethylamine or a related dimethylaminating agent.

A patented method for producing o-amino-N,N-dimethylbenzamide, an isomer of the target compound, involves reacting isatoic anhydride with dimethylamine gas in methanol at low temperatures (-10 °C), followed by stirring at room temperature. This process yields the product in high purity and yield. google.comgoogle.com Various organic solvents can be employed for this reaction, including methanol, ethylene (B1197577) dichloride, acetonitrile, toluene, and ethyl acetate. google.com

The synthesis of more complex analogues, such as 2-amino-5-halogenated-N,3-dimethylbenzamides, can be achieved in a one-pot reaction starting from a substituted 2-amino-3-methylbenzoic acid. This process involves the initial formation of an 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (an isatoic anhydride derivative), followed by aminolysis with aqueous methylamine. sioc-journal.cn

The table below outlines synthetic approaches utilizing isatoic anhydride derivatives.

| Starting Material | Reagents and Conditions | Product | Purity (%) | Yield (%) | Reference |

| Isatoic anhydride | Dimethylamine gas, methanol, -10 °C to rt, 4 h | o-Amino-N,N-dimethylbenzamide | 98.8 | 96.8 | google.comgoogle.com |

| Isatoic anhydride | Dimethylamine aqueous solution, ethylene dichloride, <10 °C to rt, 5 h | o-Amino-N,N-dimethylbenzamide | 94.0 | 85.0 | google.com |

| Isatoic anhydride | Dimethylamine aqueous solution, acetonitrile, <10 °C, 4 h | o-Amino-N,N-dimethylbenzamide | 96.5 | Not specified | google.com |

| 2-Amino-3-methylbenzoic acid | i) Bis(trichloromethyl) carbonate; ii) Aqueous methylamine | 2-Amino-N,3-dimethylbenzamide | Not specified | Not specified | sioc-journal.cn |

Purification and Isolation Techniques in Synthetic Protocols

The purification and isolation of this compound and its analogues are critical steps to ensure the desired product quality. Common techniques employed include precipitation, filtration, extraction, and chromatography.

Following the synthesis, the crude product is often precipitated from the reaction mixture. For instance, in the synthesis of o-amino-N,N-dimethylbenzamide from isatoic anhydride, the product is obtained by negative pressure precipitation. google.comgoogle.com In other cases, the product is precipitated by pouring the reaction mixture into water or crushed ice. nih.gov The resulting solid is then collected by filtration and washed with appropriate solvents to remove impurities. nih.govrsc.org Common wash solvents include water, methanol, and diethyl ether. rsc.org

Liquid-liquid extraction is another frequently used method to separate the product from the reaction mixture. For example, in the synthesis of 3,4-diaminobenzamide, the product is extracted from the aqueous solution using ethyl acetate. chemicalbook.com The combined organic extracts are then concentrated under reduced pressure to yield the final product. chemicalbook.com

For higher purity, column chromatography is often employed. The crude product is dissolved in a suitable solvent and passed through a silica (B1680970) gel column, with a specific eluent system used to separate the target compound from byproducts and unreacted starting materials.

The purity of the final compound is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS). chemicalbook.comrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structure of the isolated compound. google.com

The table below details various purification and isolation techniques.

| Compound | Purification/Isolation Method | Reagents/Solvents | Purity/Yield | Reference |

| o-Amino-N,N-dimethylbenzamide | Negative pressure precipitation | Methanol | 98.8% Purity, 96.8% Yield | google.comgoogle.com |

| 3,4-Diaminobenzamide | Extraction, Concentration under reduced pressure | Ethyl acetate, Water | 70% Yield | chemicalbook.com |

| 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids | Precipitation, Filtration, Vacuum drying | Water, DMF | Not specified | nih.gov |

| N-benzylated isatoic anhydride | Precipitation, Filtration, Washing | Crushed ice, Cold water | >88% Yield | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 3,4 Diamino N,n Dimethylbenzamide

Reactivity of Aromatic Amine Moieties

The presence of two adjacent amino groups on the benzene (B151609) ring, influenced by the N,N-dimethylamide substituent, gives rise to unique reactivity patterns.

Differential Reactivity of Amino Groups and Conjugation Effects

The two amino groups in 3,4-diamino-N,N-dimethylbenzamide exhibit differential reactivity due to their positions relative to the electron-withdrawing N,N-dimethylamide group. The amino group at the 4-position (para) is expected to be more nucleophilic than the amino group at the 3-position (meta). This is a consequence of the resonance effect, where the lone pair of the para-amino group can delocalize into the aromatic ring and interact with the carbonyl group of the amide, albeit to a lesser extent than direct conjugation. This delocalization increases the electron density at the para position, enhancing its reactivity towards electrophiles. In contrast, the meta-amino group's lone pair does not participate in such direct resonance with the amide group, rendering it less activated.

Influence of Aromatic Ring Substitution on Amine Reactivity

The reactivity of the aromatic amines in this compound is significantly influenced by the electronic nature of the substituents on the benzene ring. Electron-donating groups on the ring would increase the electron density, making the amines more nucleophilic and reactive towards electrophiles. Conversely, electron-withdrawing groups would decrease the nucleophilicity of the amines. The N,N-dimethylamide group itself acts as a deactivating group towards electrophilic aromatic substitution due to its electron-withdrawing inductive effect, but it directs incoming electrophiles to the meta position. However, the presence of the two amino groups, which are strong activating groups, will dominate the directing effects in electrophilic substitution reactions, favoring substitution at the positions ortho and para to them.

Basicity (pKa) and Electronic Density Studies

The basicity of the amino groups is a key parameter in understanding their reactivity. The pKa values of the conjugate acids of the amino groups provide a quantitative measure of their basicity. Due to the electronic effects discussed above, the para-amino group is expected to be more basic (higher pKa) than the meta-amino group. Computational studies using density functional theory (DFT) can provide insights into the electron density distribution within the molecule, corroborating the expected differences in basicity and reactivity of the two amino groups. researchgate.net Linear relationships have been established between the ionization potentials of the carbonyl oxygen lone pair and the Lewis basicities in series of para-substituted aromatic carbonyl compounds, including N,N-dimethylbenzamides. researchgate.net

Reactivity of the N,N-Dimethylamide Functionality

The N,N-dimethylamide group, while influencing the reactivity of the aromatic amines, also possesses its own distinct chemical properties.

Amide C-N Bond Rotational Isomerism and Conformational Dynamics

A well-documented phenomenon in amides is the restricted rotation around the C-N bond due to its partial double-bond character arising from resonance stabilization. This restricted rotation can lead to the existence of rotational isomers (rotamers), which can be observed and studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.netmdpi.com The energy barrier for this rotation is influenced by factors such as the substituents on the nitrogen and the carbonyl carbon, as well as the solvent. researchgate.net In the case of this compound, the electronic effects of the amino groups on the aromatic ring can also influence the rotational barrier of the C-N amide bond. Variable temperature NMR studies are instrumental in determining the kinetics of this conformational interchange. researchgate.net

Directed C-H Activation Pathways

The amide functionality can act as a directing group in transition-metal-catalyzed C-H activation reactions. researchgate.netbeilstein-journals.orgmagtech.com.cnrsc.orgnih.gov This allows for the selective functionalization of C-H bonds that are typically unreactive. In the context of this compound, the N,N-dimethylamide group can direct a metal catalyst to the ortho C-H bond of the benzene ring, facilitating its cleavage and subsequent reaction with various coupling partners. This strategy provides a powerful tool for the synthesis of more complex molecules derived from this compound. The reaction often proceeds through the formation of a metallacyclic intermediate.

Reaction Mechanisms in Functionalization Reactions

The functionalization of this compound is centered on the reactivity of its two amino groups. These groups are nucleophilic and can also be oxidized to initiate radical-based reactions. Understanding the mechanisms of these transformations is essential for controlling the synthesis of more complex molecules derived from this diamine.

Nucleophilic Substitution Pathways

The vicinal amino groups of this compound serve as potent nucleophiles, enabling its participation in a variety of nucleophilic substitution reactions. This reactivity is prominently featured in the synthesis of fused heterocyclic systems, particularly benzimidazoles.

The formation of benzimidazoles from o-phenylenediamines (the parent class for this compound) and various electrophiles like carboxylic acids or aldehydes is a well-established transformation. ijariie.commdpi.com The general mechanism is a condensation reaction that begins with the nucleophilic attack of one of the amino groups on the electrophilic carbon of the reaction partner (e.g., the carbonyl carbon of an aldehyde). mdpi.comslideshare.net This step forms a tetrahedral intermediate. A subsequent cyclization involving the second amino group, followed by dehydration, yields the aromatic benzimidazole (B57391) ring. ijariie.comslideshare.net The reaction is often facilitated by heating and can be catalyzed by acids, which enhance the electrophilicity of the carbonyl component. ijariie.com

For instance, the reaction with formic acid proceeds via heating to form the parent benzimidazole structure through a condensation mechanism. ijariie.comslideshare.net Similarly, aldehydes react with o-phenylenediamines to generate an imine intermediate, which then undergoes cyclization. mdpi.com This process can be promoted by various catalysts, including supported gold nanoparticles. mdpi.com

| Feature | Description |

| Nucleophile | The two adjacent amino groups of this compound. |

| Common Electrophiles | Carboxylic acids (e.g., formic acid), aldehydes, esters, orthoesters. ijariie.commdpi.comrsc.org |

| Primary Application | Synthesis of substituted benzimidazoles. ijariie.comsemanticscholar.org |

| General Mechanism | Nucleophilic attack by one amino group, formation of a tetrahedral or imine intermediate, intramolecular cyclization by the second amino group, and subsequent elimination of water (dehydration). ijariie.commdpi.com |

| Reaction Conditions | Often requires heating. ijariie.com Can be performed with or without solvents and may use acid catalysts or metal nanoparticles. ijariie.commdpi.comsemanticscholar.org |

Radical and Radical-Cationic Processes

Beyond its nucleophilic behavior, this compound can engage in reactions involving radical and radical-cationic intermediates. These pathways are typically initiated by the one-electron oxidation of an amino group, which can be accomplished through chemical or electrochemical means. researchgate.netucla.edu

A prominent example of such a process is electropolymerization. The oxidation of o-phenylenediamine (B120857) monomers at an electrode surface generates radical cations. researchgate.netucla.edu These highly reactive species can then attack a neutral monomer molecule to form a dimer, accompanied by the loss of a proton. researchgate.net Further oxidation and coupling steps lead to the growth of a polymer film, often referred to as poly(o-phenylenediamine) (PPD), on the electrode. researchgate.netsnu.ac.kr

The mechanism of electropolymerization is complex, and the resulting polymer can consist of multiple components with different structures. snu.ac.krtandfonline.com One proposed pathway involves the formation of a cyclic dimer, 2,3-diaminophenazine, which is itself electroactive and can be incorporated into the growing polymer chain. snu.ac.krtandfonline.com The structure of the polymer, and thus its properties, is influenced by the reaction conditions. tandfonline.com While many studies focus on the parent o-phenylenediamine, the N,N-dimethylbenzamide substituent would be expected to influence the electronic properties and stability of the radical cation intermediates, thereby affecting the polymerization process.

Radical mechanisms, specifically involving single-electron transfer (SET), have also been proposed in certain copper-catalyzed cross-coupling reactions, known as Ullmann reactions, though this is a subject of ongoing mechanistic investigation. researchgate.net

| Feature | Description |

| Initiation | One-electron oxidation of an amino group, often electrochemically. researchgate.netucla.edu |

| Key Intermediate | Radical cation. researchgate.net |

| Primary Application | Electropolymerization to form conductive polymer films (poly(o-phenylenediamine)). snu.ac.krtandfonline.com |

| General Mechanism | Oxidation to a radical cation, which attacks a neutral monomer to form a dimer radical cation. This is followed by deprotonation and subsequent propagation steps to form the polymer. researchgate.net |

| Resulting Structures | Can lead to ladder-type polymers, including units similar to 2,3-diaminophenazine. snu.ac.krtandfonline.com |

Derivatization Strategies and Synthetic Utility of 3,4 Diamino N,n Dimethylbenzamide

Application in Heterocyclic Synthesis

The presence of two adjacent primary amine groups on the aromatic ring of 3,4-diamino-N,N-dimethylbenzamide makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions typically involve the formation of a new ring fused to the benzene (B151609) ring.

Annulation Reactions for Nitrogen-Containing Heterocycles

Annulation reactions are a key strategy for constructing cyclic molecules. In the context of this compound, these reactions lead to the formation of fused heterocyclic systems. For instance, it can undergo annulation to form purine (B94841) analogs. Depending on the reaction conditions and the nature of the co-reactants, different synthetic pathways can be accessed. For example, in the presence of amides with low steric hindrance, N-alkylimidate species can be generated in situ, leading to purine derivatives. ed.ac.uk However, with bulkier amides like N,N-dimethylbenzamide, a metal-free tandem alcohol oxidation/annulation reaction can occur, resulting in different substitution patterns on the purine core. ed.ac.uk

| Reactant | Conditions | Product | Reference |

| Primary Alkoxides | Metal-free, tandem oxidation/annulation | Purine analogs | ed.ac.uk |

| Amides (e.g., N,N-dimethylformamide) | In situ N-alkylimidate formation | Purine analogs | ed.ac.uk |

Condensation Reactions with Dicarbonyl Compounds

The reaction of o-diamines with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of quinoxalines, a class of nitrogen-containing heterocycles. While specific examples detailing the reaction of this compound with dicarbonyl compounds are not extensively documented in the provided search results, the general reactivity pattern of o-diamines suggests its utility in this context. The condensation of the two amino groups with the two carbonyl groups of a dicarbonyl compound would lead to the formation of a quinoxaline (B1680401) ring fused to the dimethylbenzamide-substituted benzene ring. This reaction is a cornerstone in the synthesis of various fused heterocyclic systems. acs.org

Role as a Precursor for Fused Ring Systems

This compound is a valuable precursor for a variety of fused ring systems beyond simple quinoxalines. The pyrimidine (B1678525) and imidazole (B134444) rings are fundamental components of purines, which are vital in numerous biological processes. rsc.orgresearchgate.net The synthesis of purines often involves the construction of these rings from acyclic or heterocyclic precursors. rsc.orgresearchgate.net Given its o-diamine structure, this compound can be envisioned as a starting material for the synthesis of benzimidazole (B57391) derivatives, which are themselves important fused heterocyclic systems. acs.org The reaction with appropriate one-carbon synthons would lead to the formation of the imidazole ring fused to the existing benzene ring.

Polymer Chemistry and Material Science Applications

The difunctional nature of this compound, possessing two reactive amine groups, makes it a suitable monomer for the synthesis of high-performance polymers.

Monomer in Polyamide and Polyimide Synthesis

Polyamides and polyimides are classes of polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. azom.comnih.gov The synthesis of these polymers typically involves the condensation reaction of a diamine with a dicarboxylic acid (for polyamides) or a dianhydride (for polyimides). azom.comsavemyexams.comgoogle.com

This compound can serve as the diamine monomer in these polymerization reactions. The reaction with a dicarboxylic acid or its more reactive derivative, a diacyl chloride, would result in the formation of a polyamide chain with repeating units containing the dimethylbenzamide moiety. savemyexams.comimpactfactor.org Similarly, polycondensation with a dianhydride would yield a polyimide. azom.comresearchgate.netnih.gov The presence of the dimethylbenzamide group can influence the properties of the resulting polymer, such as its solubility and thermal characteristics. researchgate.netmdpi.com

Table of Polymerization Reactions

| Polymer Type | Co-monomer | Resulting Polymer | Reference |

| Polyamide | Dicarboxylic Acid / Diacyl Chloride | Polyamide with dimethylbenzamide side groups | savemyexams.comimpactfactor.org |

| Polyimide | Dianhydride | Polyimide with dimethylbenzamide side groups | azom.comresearchgate.netnih.gov |

Investigation in Epoxy/Aromatic Diamine Systems

Aromatic diamines are commonly used as curing agents for epoxy resins. The amine groups react with the epoxide rings, leading to a cross-linked, three-dimensional network with high strength and thermal stability. N,N-Dimethylbenzylamine, a related compound, is used as a catalyst in the curing of epoxy resins. sfdchem.com While direct studies on this compound in epoxy systems were not found in the search results, its structural similarity to other aromatic diamines suggests its potential as a curing agent or a co-curing agent. The presence of the dimethylbenzamide group could potentially modify the curing kinetics and the final properties of the cured epoxy network.

Chiral Derivatization for Stereochemical Studies

The strategic positioning of two amino groups on the aromatic ring of this compound makes it a valuable scaffold for stereochemical analysis. Its ability to act as a bidentate ligand allows for the formation of chiral metal complexes, which can be studied using chiroptical techniques to deduce the absolute configuration of other molecules.

The term "Cottonogenic" refers to the capacity of a molecule to induce a Cotton effect (the characteristic change in circular dichroism and optical rotatory dispersion in the vicinity of an absorption band) when it interacts with a chiral substance. This compound can be used as a key component in creating such derivatives, particularly through coordination with metal centers.

The two adjacent amino groups can chelate to a metal ion, such as dioxomolybdenum(VI) from a precursor like molybdenum(VI) dichloride dioxide (MoO₂Cl₂). researchgate.net When a chiral analyte, for instance, a chiral diol or amino acid, also coordinates to this metal center, a diastereomeric complex is formed. Within this newly formed, rigid chiral environment, the benzamide (B126) moiety, which contains a chromophore, experiences the chiral influence of the analyte. This interaction between the chromophore and the chiral center induces a new CD signal. researchgate.net The utility of such probes often relies on having a chromophore in close proximity to the site where the analyte binds, a condition that is well-met by the architecture of these complexes. researchgate.net

Table 1: Principle of Cottonogenic Derivative Formation

| Step | Description | Key Components | Outcome |

|---|---|---|---|

| 1. Ligand Formation | The this compound molecule acts as a bidentate ligand. | This compound, Metal precursor (e.g., MoO₂Cl₂) | Achiral metal-ligand precursor complex. |

| 2. Analyte Binding | A chiral analyte (e.g., chiral alcohol, amine) coordinates to the metal center. | Chiral Analyte, Metal-ligand complex | Formation of a diastereomeric, chiral metal complex. |

| 3. Signal Induction | The inherent chirality of the bound analyte imposes a chiral environment on the benzamide chromophore. | Chiral environment, Benzamide chromophore | Induction of a measurable Cotton effect in the CD spectrum. |

The induced CD signals from the Cottonogenic derivatives described above serve as powerful spectroscopic probes for determining the absolute configuration of chiral molecules. The sign (positive or negative) of the observed Cotton effect can often be empirically correlated to the specific stereochemistry (R or S configuration) of the analyte.

By establishing a rule for a class of compounds, the absolute configuration of a new, unknown chiral molecule from that class can be determined by observing the sign of the Cotton effect in its CD spectrum after derivatization. Molybdenum-based complexes have been particularly noted for their application in these stereochemical studies. researchgate.net For example, six-coordinate dioxomolybdenum(VI) complexes containing bidentate chiral ligands have been synthesized and evaluated for their catalytic and spectroscopic properties. researchgate.net This methodology provides a sensitive, non-destructive alternative to X-ray crystallography for assigning absolute configurations, which is especially useful when suitable single crystals cannot be obtained. The development of such probes is a significant area of research in asymmetric synthesis and analysis.

Functionalization of the Amide Nitrogen and Aromatic Ring for Novel Architectures

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of complex molecules and novel chemical architectures. Functionalization can be targeted at the amide nitrogen atoms, though it is more commonly directed towards the versatile aromatic ring and its diamino substituents.

The N,N-dimethylamide group is generally robust. However, the primary sites for building novel molecular frameworks are the two amino groups and the C-H bonds of the benzene ring. These sites allow for the construction of fused heterocyclic systems and the introduction of various substituents to tailor the molecule's properties.

One of the most powerful strategies for creating novel architectures is through reactions involving the vicinal diamino groups. These groups are ideal precursors for condensation reactions with 1,2-dicarbonyl compounds or their synthetic equivalents. This approach leads to the formation of fused heterocyclic rings, effectively expanding the aromatic system. For instance, reaction with a 1,2-diketone can yield a pyrazine-fused benzamide, while condensation with other appropriate bifunctional reagents can lead to the formation of seven-membered rings like diazepines. nih.gov This strategy is a cornerstone in the synthesis of polycyclic heteroaromatic compounds. nih.gov

Furthermore, the aromatic ring itself can be functionalized. The amide group is a known directed metalation group (DMG). In N,N-dimethylbenzamide, the amide can direct an organolithium reagent to deprotonate the ortho position (C2), allowing for the introduction of an electrophile at that site. unito.it While the presence of the amino groups complicates this, protection of the amines would allow for directed ortho-metalation (DoM) to introduce substituents at the C-2 or C-5 positions, providing a route to specifically substituted derivatives.

Table 2: Strategies for Aromatic Ring Functionalization

| Strategy | Reagents/Conditions | Position(s) Functionalized | Resulting Structure |

|---|---|---|---|

| Heterocyclic Annulation | 1,2-Diketones, Glyoxal, etc. under condensation conditions | C3 and C4 | Fused pyrazine (B50134) ring |

| Heterocyclic Annulation | Phosgene, Thiophosgene, or equivalents | C3 and C4 | Fused cyclic urea (B33335) or thiourea (B124793) derivative |

| Directed ortho-Metalation (DoM) | 1. Amine Protection 2. Organolithium reagent (e.g., n-BuLi) 3. Electrophile (E+) | C2 or C5 | Introduction of a substituent (E) ortho to the amide |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Molybdenum(VI) dichloride dioxide (MoO₂Cl₂) |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR for Structural Connectivity and Chemical Shift Correlations

The ¹H NMR spectrum of 3,4-diamino-N,N-dimethylbenzamide would be expected to show distinct signals for the aromatic protons, the amine protons, and the N,N-dimethyl protons. The aromatic protons would likely appear as a complex multiplet in the downfield region of the spectrum due to their varied electronic environments. The two amino groups (NH₂) at positions 3 and 4 would each give rise to a broad singlet, and their chemical shifts could be influenced by solvent and concentration. The six protons of the two methyl groups attached to the amide nitrogen would likely appear as one or two singlets, depending on the rate of rotation around the C-N bond. For instance, in N,N-dimethylbenzamide, the two methyl groups are non-equivalent and show two distinct signals at approximately 3.10 and 2.96 ppm. rsc.orgchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~6.0-7.5 | Multiplet |

| Amine-H (NH₂) | Variable | Broad Singlet |

| N-Methyl-H (CH₃) | ~2.9-3.1 | Singlet(s) |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.

Specific ¹³C NMR data for this compound is not available in the provided search results. However, based on related compounds like N,N-dimethylbenzamide, the carbonyl carbon of the amide group is expected to resonate at a downfield chemical shift, typically in the range of 170-180 ppm. rsc.orgbhu.ac.in The aromatic carbons would appear in the region of 110-150 ppm, with the carbons attached to the amino groups being more shielded and appearing at a relatively upfield position within this range. The methyl carbons of the N,N-dimethyl group are expected to resonate at a more upfield position, generally between 30 and 40 ppm. bhu.ac.inresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170-180 |

| Aromatic (C-NH₂) | ~110-130 |

| Aromatic (C-H) | ~115-140 |

| Aromatic (C-C=O) | ~130-140 |

| N-Methyl (CH₃) | ~30-40 |

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR) for Conformational Studies

Advanced NMR techniques, such as two-dimensional (2D) NMR and variable temperature NMR, can provide further insights into the molecular structure and dynamics of this compound.

2D NMR experiments like COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons, helping to assign the complex aromatic signals. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This would be crucial for the unambiguous assignment of all proton and carbon signals. mdpi.com

Variable temperature NMR studies could be employed to investigate conformational dynamics, such as the rotation around the C-N amide bond. researchgate.net At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for the two N-methyl groups, which would coalesce into a single signal at higher temperatures as the rotation becomes faster. This phenomenon is well-documented for other N,N-dimethylamides. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrational frequencies of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=O, and C-N bonds.

The N-H stretching vibrations of the primary amino groups are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the tertiary amide group would give rise to a strong absorption band typically in the range of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide and the aromatic amine groups would be observed in the fingerprint region, generally between 1200 and 1400 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be seen in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Tertiary Amide (C=O) | C=O Stretch | 1630-1680 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Amide/Amine | C-N Stretch | 1200-1400 |

| Aromatic | C-H Stretch | >3000 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations. The symmetric stretching of the aromatic ring typically gives a strong Raman signal. While specific Raman data for this compound is not available, studies on similar molecules like 3,4-dimethylbenzamide (B1294666) have utilized Raman spectroscopy to perform a complete vibrational assignment. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy, while fragmentation analysis helps in elucidating its structure.

While no specific high-resolution mass spectrometry data has been published for this compound, the expected molecular formula is C₉H₁₃N₃O. HRMS analysis would be used to confirm this by measuring the exact mass of the molecular ion. The theoretical monoisotopic mass of this compound can be calculated and would be compared to the experimentally measured value. A close match between the theoretical and experimental mass would confirm the elemental composition.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Compound Name | Monoisotopic Mass (Da) |

|---|

This table presents theoretical data, as experimental HRMS data for this specific compound is not available in published literature.

The fragmentation pattern of a molecule in a mass spectrometer is unique and provides a fingerprint for its identification and structural elucidation. In the absence of an experimental mass spectrum for this compound, a predictive analysis based on the fragmentation of similar molecules, such as N,N-dimethylbenzamide, can be considered.

Common fragmentation pathways for benzamides often involve the cleavage of the amide bond. For this compound, the following fragmentations could be anticipated:

Loss of the dimethylamino group: Cleavage of the C-N bond of the amide could lead to the formation of a benzoyl cation derivative.

Fragmentation of the aromatic ring: The presence of amino groups on the benzene (B151609) ring would influence the fragmentation pattern, potentially leading to characteristic losses of small molecules like HCN or NH₃.

Table 2: Predicted Fragmentation Data for this compound

| Predicted Fragment Ion | Predicted m/z | Possible Neutral Loss |

|---|---|---|

| [M - N(CH₃)₂]⁺ | 135 | •N(CH₃)₂ |

This table is based on predicted fragmentation pathways, as experimental data is not available.

X-ray Crystallography for Solid-State Structural Determination

Currently, there are no published reports of the single-crystal X-ray structure of this compound. Therefore, no experimental crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, can be presented.

Computational and Theoretical Chemistry Studies of 3,4 Diamino N,n Dimethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. For 3,4-diamino-N,N-dimethylbenzamide, these calculations would provide insights into its fundamental chemical nature.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of this compound is significantly influenced by the interplay of its constituent functional groups: the benzene (B151609) ring, the two amino groups, and the N,N-dimethylbenzamide moiety. The amino groups are strong electron-donating groups, which increase the electron density of the aromatic ring, particularly at the ortho and para positions. The N,N-dimethylcarboxamide group, conversely, is generally considered to be an electron-withdrawing group.

The presence of both electron-donating amino groups and the electron-withdrawing amide group on the same benzene ring in this compound would lead to a complex electronic environment. This push-pull electronic effect is expected to result in a smaller HOMO-LUMO gap, which can influence the molecule's color and reactivity.

Prediction of Reactivity Parameters (e.g., Basicity, pKa)

The basicity of this compound would be primarily determined by the two amino groups. The nitrogen atoms of these groups possess lone pairs of electrons that can accept protons. The electron-donating nature of the amino groups enhances the basicity of the molecule. However, the electron-withdrawing effect of the N,N-dimethylcarboxamide group would likely modulate this basicity.

Computational methods can be used to predict the pKa values of the conjugate acids of the amino groups. While specific data for this compound is not available, studies on related benzamides provide a framework for such predictions. For instance, thermodynamic studies of N,N-dimethylbenzamide have been conducted, which are foundational for understanding its reactivity. nist.gov The Hammett correlation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives, has been applied to N-(hydroxymethyl)benzamide derivatives to understand the effect of substituents on reactivity. acs.org A similar approach could be used to estimate the influence of the amino and N,N-dimethylcarboxamide groups on the pKa of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and intermolecular interactions of molecules over time.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is centered around the rotation of the C-N bond of the amide group and the orientation of the amino groups relative to the benzene ring. The barrier to rotation around the C-N bond in N,N-dimethylbenzamide has been a subject of interest in several studies. rsc.orgcdnsciencepub.comresearchgate.net Dynamic 1H NMR spectroscopy has been used to determine the rotational barriers in N,N-dimethylbenzamide and related compounds. rsc.org These studies indicate that there is a significant energy barrier to rotation due to the partial double bond character of the C-N amide bond.

For this compound, the presence of the amino groups could influence this rotational barrier through electronic effects. MD simulations could map out the potential energy surface associated with this rotation, identifying the most stable conformations and the transition states between them. Such simulations have been performed for other complex systems, like berberine (B55584) derivatives bearing a diaminobenzene moiety, to understand their interactions with biological targets. scielo.br

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The amino groups and the carbonyl oxygen of the amide group in this compound are capable of forming hydrogen bonds. The amino groups can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms of the amino groups can act as hydrogen bond acceptors.

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship (SRR) modeling aims to correlate the chemical structure of a molecule with its reactivity. For this compound, this would involve understanding how the specific arrangement of the amino and N,N-dimethylcarboxamide groups on the benzene ring influences its chemical behavior.

Studies on benzamide (B126) and picolinamide (B142947) derivatives have demonstrated that the position of substituents significantly affects their biological activity. nih.govresearchgate.net For example, the inhibitory activity of these compounds against certain enzymes was found to be markedly influenced by the substitution pattern on the aromatic ring. nih.govresearchgate.net This highlights the importance of the relative positions of the functional groups in determining the molecule's properties.

For this compound, SRR models could be developed to predict its reactivity in various chemical reactions. These models would likely be based on quantum chemical descriptors such as atomic charges, electrostatic potentials, and frontier molecular orbital energies. By comparing the calculated properties of this compound with those of other structurally related compounds with known reactivity, it would be possible to make informed predictions about its chemical behavior. Research on N-substituted benzamides has utilized spectroscopic techniques to probe the polar and resonance effects of the carboxyamide substituent, which can be quantified and used in SRR studies. journals.co.za

Hammett Correlations and Substituent Effects

The Hammett equation is a fundamental tool in physical organic chemistry that describes the influence of substituents on the reactivity of aromatic compounds. wikipedia.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted aromatic compounds to the logarithm of the corresponding constant for the unsubstituted parent compound (k₀ or K₀) through the equation:

log(k/k₀) = σρ

where σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent, and ρ (rho) is the reaction constant, which is characteristic of the reaction type but independent of the substituent. wikipedia.org

For this compound, the electronic effects are dominated by the two amino (-NH₂) groups and the N,N-dimethylamido (-CON(CH₃)₂) group. The amino group is a strong electron-donating group (EDG) through resonance, particularly from the para position, and to a lesser extent from the meta position. The N,N-dimethylamido group is generally considered an electron-withdrawing group (EWG) due to the inductive effect of the carbonyl group, although its lone pair on the nitrogen can participate in resonance.

Computational studies on substituted N,N-dimethylbenzamides have explored the impact of various substituents on their electronic properties and rotational barriers. researchgate.net For instance, the presence of electron-donating groups on the phenyl ring can influence the electron density distribution across the molecule. In the case of this compound, the two amino groups would be expected to significantly increase the electron density on the aromatic ring, which in turn can affect the properties of the amide group.

The Hammett substituent constants (σ) for the amino group are typically negative, indicating its electron-donating nature. The cumulative effect of two amino groups at the 3- and 4-positions would result in a strongly activated aromatic ring. This increased electron density can influence the reactivity of the molecule in various reactions, such as electrophilic aromatic substitution.

A study on amino-substituted benzamide derivatives highlighted the positive effect of electron-donating substituents on certain properties. acs.org While not a direct computational study on Hammett correlations, it supports the principle that the electronic nature of substituents significantly impacts molecular behavior. The interplay between the electron-donating amino groups and the electron-withdrawing amide group in this compound would create a complex electronic environment that can be quantitatively assessed using computational methods to determine effective substituent constants.

Table 1: Expected Electronic Effects of Substituents in this compound

| Substituent Group | Position | Expected Electronic Effect |

| Amino (-NH₂) | 3 (meta) | Electron-donating (inductive and resonance) |

| Amino (-NH₂) | 4 (para) | Strong electron-donating (resonance) |

| N,N-dimethylamido (-CON(CH₃)₂) | 1 | Electron-withdrawing (inductive) |

This table is based on general principles of substituent effects in aromatic systems.

Mechanistic Pathway Elucidation via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. rsc.orgacs.org For reactions involving this compound, computational methods can help to map out the potential energy surface and identify the most likely reaction pathways.

While specific mechanistic studies on this compound are scarce, research on related benzamide derivatives provides a framework for understanding its potential reactivity. For example, computational studies on the N-demethylation of substituted N,N-dimethylbenzamides catalyzed by cytochrome P450 have revealed detailed mechanistic insights. nih.gov These studies show that the reaction proceeds via a C-H activation of the methyl groups on the nitrogen. The electronic nature of the substituents on the aromatic ring was found to influence the reaction mechanism. However, for N,N-dimethylbenzamides, the reaction rates and kinetic isotope effects showed little response to the nature of the para substituent, in contrast to substituted N,N-dimethylanilines. nih.gov This suggests that the acyl group of the benzamide can modulate the electronic communication between the substituent and the reaction center. In this compound, the strong electron-donating amino groups would likely influence the electronic environment of the amide group, which could, in turn, affect the energetics of the N-demethylation pathway.

Furthermore, computational studies have been used to investigate the mechanisms of coupling reactions involving benzamides. For instance, the cobalt-mediated dehydrogenative dimerization of aminoquinoline-directed benzamides was studied using DFT. rsc.org The calculations indicated that the rate-determining step is the C-C coupling and that the electronic properties of the substituents on the benzamide have a significant impact on the activation barriers. Electron-donating groups on the aryl ring were found to lower the activation barrier for the C-C coupling step. rsc.org This suggests that a reaction involving C-H activation on the aromatic ring of this compound would be facilitated by the presence of the two electron-donating amino groups.

Table 2: Computationally Investigated Reaction Mechanisms in Related Benzamide Systems

| Reaction Type | Key Mechanistic Steps (Computationally Investigated) | Influence of Substituents | Reference |

| N-demethylation | C-H activation, spin-selective reaction | Limited influence of para-substituents on rates | nih.gov |

| Dehydrogenative Coupling | C-H bond activation, C-C coupling | Electron-donating groups lower the C-C coupling barrier | rsc.org |

This table summarizes findings from computational studies on related benzamide derivatives to infer potential mechanistic aspects for this compound.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Diamino-Substituted Benzamides

The synthesis of diamino-substituted benzamides, including the 3,4-diamino isomer, is an area ripe for innovation. While traditional methods often involve multi-step processes such as nitration followed by reduction, emerging research points toward more efficient, sustainable, and atom-economical approaches. sci-hub.se

Future investigations could focus on the following:

Catalytic Atom-Economical Methods: Researchers have developed processes for synthesizing amides using earth-abundant metals like cobalt, which can catalytically couple fundamental building blocks such as alkenes and amines. unc.edunih.gov This 100% atom-economical approach, promoted by light and proceeding under mild conditions, offers a green alternative to traditional methods that often generate significant waste. unc.edu Exploring the application of such cobalt-catalyzed hydroaminocarbonylation for the direct synthesis of diamino-substituted benzamides could represent a significant leap forward. nih.gov

Photocatalysis: Visible-light photocatalysis is an emerging tool for organic synthesis. sioc-journal.cn Strategies involving the generation of N-radicals under visible light have been used for the intramolecular hydroamination of benzamides to create complex heterocyclic structures. sioc-journal.cn Adapting these transition-metal-free photocatalytic methods could enable novel and direct pathways to functionalize the benzamide (B126) core and synthesize its diamino-substituted derivatives.

Flow Chemistry: Continuous flow reactions can offer significant advantages over batch processing, including improved safety, efficiency, and scalability. For photocatalytic reactions, flow chemistry can shorten reaction times while maintaining high yields. sioc-journal.cn Developing flow-based synthetic routes for 3,4-diamino-N,N-dimethylbenzamide and its analogues is a logical next step for practical, large-scale production.

Table 1: Comparison of Synthetic Strategies for Benzamides

| Method | Key Features | Potential Advantages | Relevant Research |

| Traditional Synthesis | Multi-step nitration and reduction of benzoic acid derivatives. sci-hub.se | Well-established and understood. | sci-hub.senih.gov |

| Cobalt-Catalyzed Hydroaminocarbonylation | Uses earth-abundant cobalt, alkenes, and amines; promoted by light. unc.edunih.gov | 100% atom-economical, sustainable, mild conditions, waste-free. unc.edu | sci-hub.seunc.edunih.gov |

| Visible-Light Photocatalysis | Transition-metal-free, uses light to initiate N-radical cyclization. sioc-journal.cn | High efficiency, potential for novel transformations, green chemistry. | sioc-journal.cn |

| Transition-Metal-Free Reduction | Catalytic hydroboration to reduce amides to amines using catalysts like KOtBu/BEt₃. rsc.org | Avoids expensive and toxic transition metals, high selectivity. | rsc.org |

Design and Synthesis of Advanced Functional Materials Utilizing the Benzamide Core

The benzamide core is a fundamental building block for various functional materials, and the specific substitution pattern of this compound offers unique opportunities for creating materials with tailored properties. The two adjacent amino groups provide sites for hydrogen bonding and coordination, while the N,N-dimethylamide moiety influences electronic characteristics and steric interactions.

Future research directions include:

Supramolecular Architectures: The ability of functional groups to guide the formation of specific three-dimensional architectures is critical for molecular recognition and bioactivity. acs.org Research has shown that substitutions on the benzamide ring, such as fluorination, can suppress crystal disorder, a crucial step in engineering materials with predictable properties. acs.org Future work could explore how the diamino groups of this compound can be used to direct the assembly of highly ordered supramolecular structures like hydrogen-bonded tapes or parquet-like motifs. acs.org

Polymer Doping: The diamino substituents enhance polarity and hydrogen-bonding capacity, while the electron-donating N,N-dimethyl group can help stabilize charge carriers. These features make the compound a promising candidate as a doping agent in conductive polymers, potentially improving the efficiency and stability of organic electronic devices.

Metal-Organic Frameworks (MOFs): The diamino functionality provides ideal coordination sites for metal ions, positioning this compound as an excellent organic linker for the synthesis of novel MOFs. These MOFs could be designed for applications in gas storage, separation, or heterogeneous catalysis, with the benzamide core forming the structural backbone.

Development of New Catalytic Transformations Involving Amide and Amine Functionalities

The amide and amine groups are not just passive structural components; they can actively participate in chemical reactions. The development of new catalytic processes that leverage the unique functionalities of the this compound scaffold is a promising area of research.

Key future research avenues are:

Bifunctional Organocatalysis: Primary α-amino amides have been shown to act as highly effective bifunctional organocatalysts, where the amine and amide groups work cooperatively to activate substrates in asymmetric reactions like aldol (B89426) and Strecker reactions. mdpi.com The this compound structure is an ideal candidate for exploration as a novel multifunctional organocatalyst. The two amino groups, in concert with the amide, could create a unique catalytic pocket for achieving high reactivity and stereoselectivity. mdpi.com

Reductive Functionalization: The catalytic reduction of amides is a challenging but valuable transformation that can lead to highly functionalized amines. frontiersin.org Developing selective catalytic systems, potentially using iridium or transition-metal-free approaches, to reduce the amide in this compound without affecting the aromatic amine groups would open pathways to new molecular scaffolds. rsc.orgfrontiersin.org

Directed C-H Functionalization: Transition-metal-catalyzed reactions that use a functional group to direct the activation of a nearby C-H bond are a powerful tool in modern synthesis. The amide and amine groups on the benzamide ring could be exploited as directing groups to achieve regioselective functionalization of the aromatic core, enabling the synthesis of complex derivatives that are otherwise difficult to access. researchgate.net

Integration with Bio-Inspired Chemical Processes for Targeted Synthesis

Drawing inspiration from biological systems can lead to highly efficient and selective chemical processes. The this compound scaffold is well-suited for integration into bio-inspired synthesis and design.

Emerging applications in this domain include:

Enzyme Mimics and Biocomposites: Enzymes achieve remarkable catalytic efficiency and selectivity within confined active sites. nih.gov The this compound molecule can be used as a building block to construct MOFs that mimic the function of enzymes. nih.gov These frameworks could provide confined cavities for specific chemical transformations. Furthermore, entire enzymes could be immobilized within a MOF built from this linker, creating stable and reusable biocomposites for industrial catalysis. nih.gov

Biocatalyzed Synthesis: Research has demonstrated the use of biocatalysts for the synthesis of benzoyl and cinnamoyl amides, inspired by natural products like rice phytoalexins. acs.org Future work could focus on identifying or engineering enzymes that can act on the this compound substrate. This would allow for the targeted and highly selective synthesis of complex, biologically active derivatives under mild, environmentally friendly conditions.

Bioisosteric Design for Bioactive Compounds: Benzamide derivatives are common motifs in pharmacologically active compounds. mdpi.commdpi.com The design of novel therapeutics often involves bioisosterism, where one functional group is replaced by another with similar properties to enhance activity or optimize pharmacokinetic profiles. mdpi.com The 3,4-diamino arrangement offers a unique scaffold that can be incorporated into bio-inspired design strategies to create novel compounds targeted at specific biological pathways or protein receptors. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.